D-[1,2-13C2]xylose

13C-Metabolic Flux Analysis Pentose Phosphate Pathway Isotopomer Analysis

Researchers face ambiguous flux data when using unlabeled or singly labeled xylose tracers in 13C-MFA. D-[1,2-13C2]xylose (CAS 201741-00-6) solves this by preserving the intact C1-C2 carbon bond, enabling precise resolution of transketolase (TK) and transaldolase (TA) reactions in the non-oxidative pentose phosphate pathway. • Quantifies carbon flux through TK/TA reactions with high specificity. • Enables deconvolution of parallel pathway activities. • Validated for multi-tracer parallel labeling designs. Supplied with certified 99 atom% 13C enrichment and ≥98% chemical purity for robust SIL-IS applications.

Molecular Formula C5H10O5
Molecular Weight 152.115
CAS No. 201741-00-6
Cat. No. B584070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[1,2-13C2]xylose
CAS201741-00-6
Molecular FormulaC5H10O5
Molecular Weight152.115
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1
InChIKeyPYMYPHUHKUWMLA-AZDIZYBSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[1,2-13C2]xylose Procurement Guide


D-[1,2-13C2]xylose is a stable isotope-labeled monosaccharide wherein the natural 12C atoms at the C1 and C2 positions are substituted with the non-radioactive 13C isotope . It serves as a specifically labeled tracer molecule designed for high-resolution metabolic studies, distinct from its unlabeled counterpart, D-xylose (CAS 58-86-6) . This compound is commercially available from multiple vendors with specified isotopic enrichment parameters, forming the basis for its use in quantitative fluxomics and 13C-Metabolic Flux Analysis (13C-MFA) .

D-[1,2-13C2]xylose: Why Substitutes Fail in 13C-MFA


Generic substitution with unlabeled D-xylose or singly labeled variants (e.g., [1-13C]xylose) is not scientifically equivalent for quantitative 13C-Metabolic Flux Analysis (13C-MFA) [1]. Unlabeled xylose provides no differential isotopic signal, precluding any flux calculation. Critically, the [1,2-13C2] isotopomer possesses a unique analytical property not shared by single-position 13C tracers: it preserves the intact C1-C2 carbon bond . This preservation is essential for resolving specific carbon rearrangements that occur in the non-oxidative Pentose Phosphate Pathway (PPP) via transketolase (TK) and transaldolase (TA) reactions [2]. Using a singly labeled analog in its place would result in the loss of this specific bond-connectivity information, leading to ambiguous or uninterpretable flux data regarding the splitting of the pentose carbon skeleton .

D-[1,2-13C2]xylose vs Analogs: Key Evidence


C1-C2 Bond Preservation vs [1-13C]xylose

The primary functional differentiation of D-[1,2-13C2]xylose over the more common and less expensive [1-13C]xylose tracer lies in the preservation of the C1-C2 bond adjacency . In the non-oxidative PPP, the transketolase reaction cleaves a ketose and transfers a two-carbon unit. With [1-13C]xylose, the single label is isolated and its positional fate is often ambiguous after multiple scrambling steps. With [1,2-13C2]xylose, the 13C-13C bond remains intact through the initial transketolase reaction, creating a unique isotopic signature that enables the direct quantification of pathway splitting ratios .

13C-Metabolic Flux Analysis Pentose Phosphate Pathway Isotopomer Analysis

Enrichment & Purity vs Unlabeled D-Xylose

Commercially sourced D-[1,2-13C2]xylose is procured with defined and verifiable isotopic enrichment and chemical purity specifications, which are critical for quantitative accuracy and are not applicable to standard, unlabeled D-xylose [1]. Vendor specifications typically indicate an isotopic enrichment of 99 atom % 13C at the labeled positions and a chemical purity of 98% . This contrasts with unlabeled D-xylose, which has a natural abundance of 13C (approximately 1.1%) and variable purity grades that are not certified for isotopic tracer applications.

Quality Control Stable Isotope Labeling Analytical Chemistry

Optimal Tracer in Parallel 13C-MFA Designs

In comprehensive 13C-MFA studies, a panel of tracers is required to achieve high-confidence flux resolution. A study on E. coli metabolism identified [1,2-13C]xylose as one of the optimal tracers for parallel labeling experiments, alongside [5-13C]xylose, to comprehensively characterize xylose metabolism under different conditions [1]. This establishes a class-level requirement for a xylose tracer with this specific isotopic pattern. The [1,2-13C2] isotopomer fulfills this requirement, and its dual-label provides a distinct mass isotopomer distribution compared to a hypothetical mixture of singly-labeled tracers, offering a higher informational content for flux calculation algorithms [2].

13C-Metabolic Flux Analysis Parallel Labeling Experiments Metabolic Engineering

Application Scenarios for D-[1,2-13C2]xylose


High-Resolution 13C-MFA of Non-Oxidative PPP

This scenario applies when a study requires the precise quantification of carbon flux through the transketolase (TK) and transaldolase (TA) reactions of the non-oxidative PPP. The key differentiation of D-[1,2-13C2]xylose—the preservation of the intact C1-C2 bond —is uniquely suited for this task. Using this tracer, the resulting isotopomer distribution in pathway intermediates allows for the mathematical deconvolution of the relative activities of TK and TA, a resolution that is significantly more challenging or impossible with single-labeled tracers. Procurement is justified when the scientific goal is to map these specific reaction rates in organisms engineered for xylose utilization or in disease models where PPP flux is altered .

Parallel Tracer Experiments for Model Validation

In this application, D-[1,2-13C2]xylose is procured as a critical component of a parallel labeling experimental design, alongside other xylose tracers like [5-13C]xylose . This multi-tracer approach is the gold standard for generating the rich isotopomer datasets required to constrain and validate genome-scale metabolic models with high statistical confidence [1]. The procurement decision is driven by the need for a specific, literature-validated tracer that contributes unique information to the overall flux solution. Substituting this compound with a different isotopomer would create a gap in the experimental design, reducing the precision of the final flux map and compromising the model's predictive power.

High-Enrichment Internal Standard for LC-MS/MS & NMR

This scenario pertains to analytical method development and routine quantification, where D-[1,2-13C2]xylose is procured for use as a stable isotope-labeled internal standard (SIL-IS). The quantitative specifications of 99 atom % 13C isotopic enrichment and 98% chemical purity are the primary differentiators from unlabeled or lower-grade material. This high enrichment ensures a distinct mass shift (M+2) with minimal isotopic overlap from the natural abundance analyte, which is essential for accurate quantification and correction of matrix effects in complex biological samples. Procurement is driven by the need for a certified, high-purity SIL-IS to meet rigorous analytical validation criteria for sensitivity, precision, and accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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